

# Application Notes and Protocols: Monitoring Antithrombin Levels During Fitusiran Treatment in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fitusiran** is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors.[1][2] It functions by targeting and silencing the expression of the antithrombin (AT) gene in hepatocytes, leading to a reduction in the circulating levels of the endogenous anticoagulant, antithrombin.[3] By lowering AT, **Fitusiran** aims to enhance thrombin generation, thereby improving clot formation and reducing bleeding episodes.[1][2]

Given **Fitusiran**'s mechanism of action, monitoring antithrombin levels is crucial for both safety and efficacy during preclinical and clinical research.[4] Insufficient AT lowering may result in a suboptimal therapeutic effect, while excessive reduction can potentially increase the risk of thrombotic events.[1][5] Clinical studies have established a target range for antithrombin activity of 15% to 35% of normal to balance the pro-hemostatic benefits with the risk of thrombosis.[1][4] These application notes provide a comprehensive overview of the methodologies and protocols for accurately monitoring antithrombin levels in research settings involving **Fitusiran**.



# Signaling Pathway of Fitusiran's Mechanism of Action

**Fitusiran** is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) on the cell surface.[4] Once inside the hepatocyte, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin. This binding leads to the cleavage and subsequent degradation of the antithrombin mRNA, thereby inhibiting its translation into protein.[3] The reduction in antithrombin synthesis and secretion from the liver results in lower circulating levels of AT in the plasma, leading to increased thrombin generation and a rebalanced hemostatic state.





Click to download full resolution via product page

Fitusiran's Mechanism of Action in a Hepatocyte.



# **Quantitative Data Summary**

The following tables summarize key quantitative data from clinical trials of **Fitusiran**, demonstrating the relationship between dose, antithrombin levels, and clinical efficacy as measured by the annualized bleeding rate (ABR).

Table 1: Dose-Dependent Reduction in Antithrombin Levels with Fitusiran

| Fitusiran Dose (Once<br>Monthly) | Mean Maximum Antithrombin Reduction from Baseline | Reference |
|----------------------------------|---------------------------------------------------|-----------|
| 0.225 mg/kg                      | ~70%                                              | [6]       |
| 0.45 mg/kg                       | ~75%                                              | [6]       |
| 0.9 mg/kg                        | ~80%                                              | [6]       |
| 1.8 mg/kg                        | ~85%                                              | [6]       |
| 50 mg (fixed dose)               | ~82%                                              | [6]       |
| 80 mg (fixed dose)               | ~87%                                              | [6]       |

Table 2: Efficacy of Fitusiran in Reducing Annualized Bleeding Rates (ABR)



| Study<br>Population                                                          | Treatment Arm                   | Median<br>Observed ABR<br>(IQR) | ABR<br>Reduction vs.<br>On-Demand                             | Reference |
|------------------------------------------------------------------------------|---------------------------------|---------------------------------|---------------------------------------------------------------|-----------|
| Hemophilia A or<br>B without<br>inhibitors<br>(ATLAS-A/B)                    | Fitusiran (80 mg<br>monthly)    | 0.0 (0.0 - 3.4)                 | 89.9%                                                         | [7]       |
| On-Demand<br>Factor<br>Concentrates                                          | 21.8 (8.4 - 41.0)               | -                               | [7]                                                           |           |
| Hemophilia A or<br>B with inhibitors<br>(ATLAS-INH)                          | Fitusiran (80 mg<br>monthly)    | 0.0 (0.0 - 1.7)                 | >90%                                                          | [6]       |
| On-Demand<br>Bypassing<br>Agents                                             | 16.8 (6.7 - 23.5)               | -                               | [6]                                                           |           |
| Hemophilia A or<br>B with or without<br>inhibitors<br>(ATLAS-PPX)            | Fitusiran (80 mg<br>monthly)    | 0.0                             | 61.1% (vs. prior prophylaxis)                                 | [8]       |
| Prior Prophylaxis                                                            | 4.4                             | -                               | [8]                                                           |           |
| Hemophilia A or<br>B with or without<br>inhibitors<br>(ATLAS-OLE,<br>AT-DR*) | Fitusiran (AT-<br>based dosing) | 3.7 (0.0 - 7.5)                 | 71% (vs. on-<br>demand CFCs),<br>73% (vs. on-<br>demand BPAs) | [2][9]    |

<sup>\*</sup>AT-DR: Antithrombin-based Dose Regimen, targeting AT levels of 15-35%.

# **Experimental Protocols**



# Monitoring Antithrombin Activity using a Chromogenic Assay

The recommended method for monitoring antithrombin levels during **Fitusiran** treatment is a chromogenic anti-Xa assay.[1] The Siemens INNOVANCE® Antithrombin assay was utilized in the **Fitusiran** clinical development program and is considered a suitable companion diagnostic. [1][5] The following protocol provides a general methodology for a laboratory-based chromogenic antithrombin assay.

#### Principle:

This assay measures the functional activity of antithrombin. In the presence of heparin, antithrombin forms a complex with and neutralizes Factor Xa (FXa). A known excess of FXa is added to the plasma sample. The residual, un-neutralized FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color produced is inversely proportional to the antithrombin activity in the sample.[10]

#### Materials:

- Automated coagulation analyzer or a spectrophotometer capable of reading at 405 nm
- Calibrated pipettes
- Incubator or water bath at 37°C
- Test tubes or microplate
- Reagents (typically available in commercial kits):
  - Buffer (containing heparin)
  - Factor Xa (human or bovine)
  - Chromogenic FXa substrate
  - Calibrators and Controls with known antithrombin activity

#### Specimen Collection and Handling:



- Collect whole blood into a blue-top tube containing 3.2% sodium citrate anticoagulant.
- Ensure the tube is filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.
- Gently invert the tube several times to ensure thorough mixing.
- Centrifuge the sample at 1,500 x g for 15 minutes to obtain platelet-poor plasma.
- Carefully aspirate the plasma, avoiding the buffy coat, and transfer to a clean plastic tube.
- Plasma can be stored at 2-8°C for up to 2 hours or frozen at -20°C for longer-term storage.

#### Assay Procedure (Manual Method Example):

- Prepare a standard curve by diluting the calibrator plasma to obtain a range of known antithrombin concentrations (e.g., 100%, 50%, 25%, 12.5%, and 0%).
- Dilute patient plasma samples, controls, and calibrators according to the kit manufacturer's instructions (e.g., 1:40 with assay buffer).
- Pre-warm all reagents and samples to 37°C.
- In a test tube, add a specific volume of diluted plasma (e.g., 50 μL).
- Add an excess of Factor Xa reagent (e.g., 100 μL) to the tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.
- Add the chromogenic substrate (e.g., 100 μL), mix, and start a timer.
- After a specific incubation period (e.g., 3 minutes), stop the reaction by adding an acid (e.g., 2% citric acid).
- Measure the absorbance of the solution at 405 nm.
- Plot the absorbance values of the calibrators against their known antithrombin concentrations to generate a standard curve.



# Methodological & Application

Check Availability & Pricing

• Determine the antithrombin activity of the patient samples and controls by interpolating their absorbance values on the standard curve.

#### Automated Method:

Follow the specific instructions provided by the manufacturer for the automated coagulation analyzer and the commercial antithrombin assay kit being used. The analyzer will automate the pipetting, incubation, and reading steps.





Click to download full resolution via product page

Experimental Workflow for Antithrombin Monitoring.



## Conclusion

The regular and accurate monitoring of antithrombin levels is a cornerstone of safe and effective research involving **Fitusiran**. The use of a validated chromogenic anti-Xa assay is essential to ensure that antithrombin activity is maintained within the therapeutic window of 15-35%. This minimizes the risk of thrombotic events while preserving the pro-hemostatic efficacy of the treatment. The protocols and data presented in these application notes provide a framework for researchers to implement robust antithrombin monitoring in their studies, contributing to the comprehensive evaluation of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Safety and efficacy of a fitusiran antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QFITLIA® (fitusiran) Dosing & Administration | For US HCPs [pro.campus.sanofi]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. ashpublications.org [ashpublications.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. ashpublications.org [ashpublications.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Monitoring
   Antithrombin Levels During Fitusiran Treatment in Research]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b15615368#monitoring antithrombin-levels-during-fitusiran-treatment-in-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com